molecular formula C9H16O2 B039630 2-Hex-5-en-3-yl-1,3-dioxolane CAS No. 113419-41-3

2-Hex-5-en-3-yl-1,3-dioxolane

Cat. No. B039630
CAS RN: 113419-41-3
M. Wt: 156.22 g/mol
InChI Key: NGISYCAIORFZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hex-5-en-3-yl-1,3-dioxolane, also known as HEDL, is a synthetic compound that belongs to the family of dioxolanes. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Hex-5-en-3-yl-1,3-dioxolane is not fully understood, but it is believed to involve the disruption of cell membranes in microorganisms and insects. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
2-Hex-5-en-3-yl-1,3-dioxolane has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It has also been shown to have insecticidal properties, with studies demonstrating its effectiveness against various species of mosquitoes and beetles.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Hex-5-en-3-yl-1,3-dioxolane in lab experiments is its relatively low toxicity. It has been shown to be safe for use in humans and animals at low concentrations. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of using 2-Hex-5-en-3-yl-1,3-dioxolane is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-Hex-5-en-3-yl-1,3-dioxolane. One area of interest is the development of new antimicrobial and insecticidal agents based on the structure of 2-Hex-5-en-3-yl-1,3-dioxolane. Additionally, 2-Hex-5-en-3-yl-1,3-dioxolane could be investigated for its potential use as a natural flavoring agent in the food industry. Finally, further research could be conducted to better understand the mechanism of action of 2-Hex-5-en-3-yl-1,3-dioxolane and its potential applications in various scientific fields.
Conclusion
In conclusion, 2-Hex-5-en-3-yl-1,3-dioxolane is a synthetic compound that has a range of potential applications in various scientific fields. Its unique properties and relative safety make it an attractive candidate for further research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Hex-5-en-3-yl-1,3-dioxolane, researchers can better understand its potential and contribute to the development of new scientific discoveries.

Synthesis Methods

The synthesis of 2-Hex-5-en-3-yl-1,3-dioxolane involves the reaction of 2-hexenal with ethylene oxide in the presence of a Lewis acid catalyst. The resulting product is a clear, colorless liquid with a boiling point of 130-132°C and a density of 1.05 g/mL. The overall yield of the synthesis process is typically around 50%.

Scientific Research Applications

2-Hex-5-en-3-yl-1,3-dioxolane has been extensively studied for its potential applications in various scientific fields. In particular, it has been shown to have antimicrobial, antifungal, and insecticidal properties. It has also been investigated for its potential use as a flavoring agent in the food industry.

properties

CAS RN

113419-41-3

Product Name

2-Hex-5-en-3-yl-1,3-dioxolane

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-hex-5-en-3-yl-1,3-dioxolane

InChI

InChI=1S/C9H16O2/c1-3-5-8(4-2)9-10-6-7-11-9/h3,8-9H,1,4-7H2,2H3

InChI Key

NGISYCAIORFZLB-UHFFFAOYSA-N

SMILES

CCC(CC=C)C1OCCO1

Canonical SMILES

CCC(CC=C)C1OCCO1

synonyms

1,3-Dioxolane, 2-(1-ethyl-3-butenyl)- (9CI)

Origin of Product

United States

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